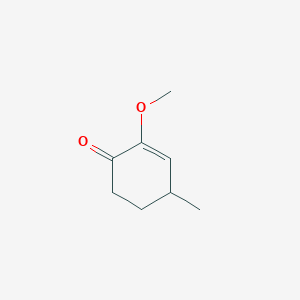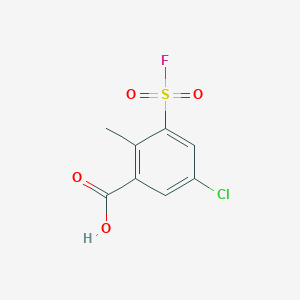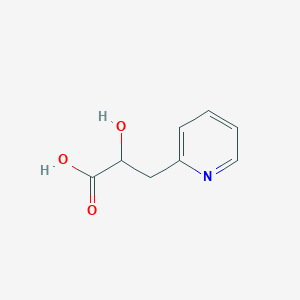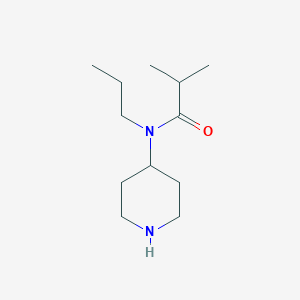![molecular formula C10H13BrN2O2 B13200036 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-{3,6-dioxabicyclo[310]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole is a complex organic compound that features a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole typically involves multiple steps. One common approach is the annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemistry and advanced catalytic systems suggests that scalable methods could be developed with further research.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. Further research is needed to fully elucidate these mechanisms and identify the exact molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dioxabicyclo[3.1.0]hexane: This compound shares the bicyclic structure but lacks the bromine and pyrazole groups.
3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione: Another similar compound with a different functional group arrangement.
Uniqueness
4-Bromo-5-{3,6-dioxabicyclo[310]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole is unique due to its combination of a bromine atom, a bicyclic structure, and a pyrazole ring
Eigenschaften
Molekularformel |
C10H13BrN2O2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
4-bromo-5-(3,6-dioxabicyclo[3.1.0]hexan-1-yl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)13-9(7(11)3-12-13)10-5-14-4-8(10)15-10/h3,6,8H,4-5H2,1-2H3 |
InChI-Schlüssel |
LUHYIMABHYQSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C(C=N1)Br)C23COCC2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
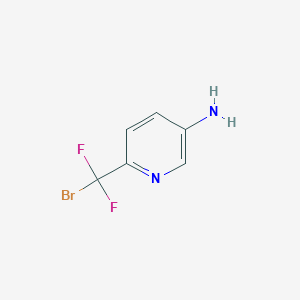
![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)
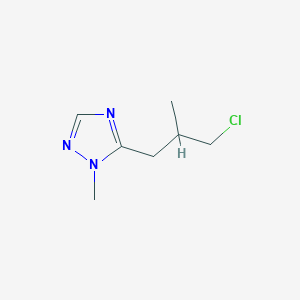
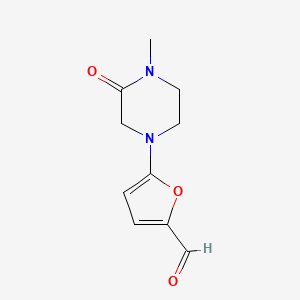
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)

![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)

![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
